molecular formula C7H10N2O3S B14010111 2-Methoxy-6-(methylsulfonyl)pyridin-3-amine

2-Methoxy-6-(methylsulfonyl)pyridin-3-amine

Cat. No.: B14010111
M. Wt: 202.23 g/mol
InChI Key: BLQNQIDOIMGCHU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylsulfonyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with methoxy and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methylsulfonyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Methoxy-6-(methylsulfonyl)pyridine-3-sulfone, while reduction can produce 2-Methoxy-6-(methylthio)pyridin-3-amine.

Scientific Research Applications

2-Methoxy-6-(methylsulfonyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(methylsulfonyl)phenylamine
  • 2-Methoxy-6-(methylsulfonyl)benzylamine
  • 2-Methoxy-6-(methylsulfonyl)pyridine

Uniqueness

2-Methoxy-6-(methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

2-methoxy-6-methylsulfonylpyridin-3-amine

InChI

InChI=1S/C7H10N2O3S/c1-12-7-5(8)3-4-6(9-7)13(2,10)11/h3-4H,8H2,1-2H3

InChI Key

BLQNQIDOIMGCHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)S(=O)(=O)C)N

Origin of Product

United States

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